2-{(5Z)-5-[5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid
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Overview
Description
2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a thiazolidine ring, and a sulfonic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID typically involves multi-step organic reactions The process begins with the bromination of an indole derivative, followed by the formation of a thiazolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID
- 2-{5-[(3Z)-5-CHLORO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID
- 2-{5-[(3Z)-5-FLUORO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID
Uniqueness
The uniqueness of 2-{5-[(3Z)-5-BROMO-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ETHANE-1-SULFONIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrN2O5S3 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C16H13BrN2O5S3/c1-2-5-18-11-4-3-9(17)8-10(11)12(14(18)20)13-15(21)19(16(25)26-13)6-7-27(22,23)24/h2-4,8H,1,5-7H2,(H,22,23,24)/b13-12- |
InChI Key |
LRFRWBBCFKLHCO-SEYXRHQNSA-N |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C1=O |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C1=O |
Origin of Product |
United States |
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